

The Architect of Nine: SASS6 and the Blueprint of Centriole Biogenesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AS6

Cat. No.: B15608052

[Get Quote](#)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The centriole, a masterpiece of cellular architecture, underpins the formation of the centrosome and cilia, organelles fundamental to cell division, motility, and signaling. The defining feature of the centriole is its exquisite nine-fold symmetry, a geometric constant conserved throughout evolution. This intricate design is orchestrated by a cohort of proteins, among which the Spindle Assembly Abnormal protein 6 (SASS6) plays the role of the master architect. SASS6 is the cornerstone of the cartwheel, a central scaffold that dictates the nine-fold symmetry of the nascent centriole. Mutations and dysregulation of SASS6 are implicated in a range of human pathologies, including microcephaly and cancer, highlighting its critical importance in cellular and organismal health. This technical guide provides an in-depth exploration of the multifaceted role of SASS6 in centriole biogenesis, presenting a synthesis of current knowledge on its structure, function, regulation, and interactions. We delve into the quantitative biophysical parameters governing its assembly, detail key experimental methodologies for its study, and provide visual representations of the critical pathways and processes in which it is involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of cell division, ciliopathies, and the development of novel therapeutic strategies targeting the cell cycle.

Introduction: The Central Role of SASS6 in Establishing Centriolar Symmetry

Centriole duplication is a tightly regulated process that occurs once per cell cycle, ensuring the faithful segregation of chromosomes during mitosis. The formation of a new "daughter" centriole occurs in close proximity to a pre-existing "mother" centriole. This process is initiated by the formation of a cartwheel structure, which serves as a scaffold for the assembly of the nine-triplet microtubules that form the centriolar barrel.

SASS6 is a protein fundamental to the initiation of this process. It is a core structural component of the cartwheel, forming its central hub and spokes.^[1] The intrinsic ability of SASS6 to self-assemble into a nine-fold symmetric ring is the critical determinant of the centriole's characteristic symmetry.^{[2][3]} The absence or malfunction of SASS6 leads to defects in centriole formation, often resulting in centrioles with aberrant numbers of microtubules (e.g., 7, 8, 10, or 11 triplets instead of the canonical 9).^[4]

This guide will explore the molecular mechanisms by which SASS6 executes its architectural function, the regulatory networks that control its activity, and the experimental approaches that have been instrumental in unraveling its role.

The Molecular Architecture and Function of SASS6

SASS6 is a conserved protein characterized by a distinct domain organization that is crucial for its function.^{[5][6]} It consists of:

- An N-terminal globular head domain: This domain is responsible for the head-to-head interactions between SASS6 homodimers, driving the oligomerization process that forms the central hub of the cartwheel.^{[1][3]}
- A central coiled-coil domain: This elongated domain mediates the formation of stable, parallel homodimers, which are the fundamental building blocks of the SASS6 ring.^{[1][3]}
- A C-terminal disordered region: This region is involved in interactions with other centriolar proteins and may play a role in microtubule nucleation and stabilization.^{[7][8]}

The primary function of SASS6 is to form the cartwheel, a process driven by its self-assembly properties. SASS6 homodimers, present in the cytoplasm, are recruited to the mother centriole at the onset of S phase.^{[9][10]} At the site of procentriole formation, a high local concentration of SASS6 promotes its oligomerization into a nine-fold symmetrical ring structure, which constitutes the central hub of the cartwheel.^{[9][10]} The coiled-coil domains of the SASS6 dimers radiate outwards from this central hub, forming the spokes of the cartwheel.^{[1][2]} This SASS6-based scaffold then templates the assembly of the nine-triplet microtubules, thus establishing the nine-fold symmetry of the new centriole.^[11]

Regulation of SASS6 in the Cell Cycle

The expression and activity of SASS6 are tightly regulated to ensure that centriole duplication occurs only once per cell cycle. SASS6 protein levels peak during S and G2 phases and are low in G1. This oscillation is primarily controlled by the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. The APC/C, together with its co-activator Cdh1, targets SASS6 for proteasomal degradation at the end of mitosis and during G1 by recognizing a KEN box motif in the SASS6 protein.^[12] Overexpression of a non-degradable SASS6 mutant leads to centriole amplification, highlighting the importance of this degradation for maintaining proper centriole number.^{[12][13]}

The recruitment and assembly of SASS6 at the nascent procentriole are orchestrated by a key regulatory kinase, Polo-like kinase 4 (PLK4). PLK4 is considered the master regulator of centriole duplication. It localizes to the mother centriole and phosphorylates the centriolar protein STIL (SCL/TAL1 interrupting locus).^{[14][15]} This phosphorylation event creates a binding site on STIL for SASS6, thereby recruiting SASS6 to the site of procentriole formation and promoting its assembly into the cartwheel.^{[14][16][17]} The PLK4-STIL-SASS6 module forms a core regulatory axis that initiates centriole biogenesis.^[14]

Quantitative Data on SASS6 Function

Understanding the biophysical parameters of SASS6 interactions is crucial for a complete picture of its role. While comprehensive quantitative data remains an active area of research, some key values have been determined.

| Parameter | Value | Organism/System | Reference |
|---|---|----------------------------|-----------|
| SASS6 Head Domain Self-Association (Kd) | ~60 μ M | Vertebrate | [18] |
| SASS6-GFP Torus Radius (pre-S phase) | 216 \pm 12 nm | Human U2OS cells | [2] |
| SASS6 Ring Length (S-G2 phase) | Increased from S to G2 (P < 0.0001) | Human U2OS cells | [2] |
| SASS6 Ring Volume (S-G2 phase) | Increased from S to G2 (P < 0.0001) | Human U2OS cells | [2] |
| STIL Localization in Duplicating Centrosomes | 74% | Mouse embryonic stem cells | [9] |
| CEP135 Localization in SASS6-null Centrioles | 73% (with only 12% showing normal localization) | Mouse embryonic stem cells | [9] |
| CEP164 Localization in SASS6-null Centrosomes | 28% | Mouse embryonic stem cells | [9] |
| Cilia Formation in SASS6-null mESCs | 0% | Mouse embryonic stem cells | [9] |
| Centrosome Presence in SASS6-null mESCs | 56% | Mouse embryonic stem cells | [9][19] |

Key Experimental Protocols

The study of SASS6 and its role in centriole biogenesis relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited in this guide.

CRISPR/Cas9-Mediated Knockout of SASS6

This protocol outlines the generation of SASS6 knockout cell lines using the CRISPR/Cas9 system, a powerful tool for studying gene function.[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[20\]](#)

Objective: To create a stable cell line lacking functional SASS6 protein.

Materials:

- Human cell line (e.g., hTERT-RPE1, U2OS)
- pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)
- SASS6-specific guide RNAs (gRNAs) targeting an early exon
- Lipofectamine 3000 or similar transfection reagent
- Fluorescence-activated cell sorter (FACS)
- 96-well plates
- Cell culture medium and supplements
- Genomic DNA extraction kit
- PCR reagents and primers flanking the target site
- Sanger sequencing reagents

Procedure:

- gRNA Design and Cloning:
 - Design two gRNAs targeting an early exon of the SASS6 gene using a tool like CHOPCHOP.
 - Synthesize and anneal complementary oligonucleotides for each gRNA.
 - Clone the annealed gRNAs into the BbsI-linearized pX458 plasmid.
 - Verify the insertion by Sanger sequencing.

- Transfection:
 - Plate cells to be 70-80% confluent on the day of transfection.
 - Transfect the cells with the SASS6-gRNA-pX458 plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
- FACS-based Sorting of Transfected Cells:
 - 48 hours post-transfection, harvest the cells.
 - Use a FACS sorter to isolate single GFP-positive cells into individual wells of a 96-well plate containing conditioned medium.
- Clonal Expansion and Screening:
 - Allow single cells to grow into colonies over 2-3 weeks.
 - Expand the clones and harvest a portion for genomic DNA extraction.
 - Perform PCR using primers flanking the gRNA target site.
 - Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
- Validation of Knockout:
 - Confirm the absence of SASS6 protein in candidate clones by Western blotting using an anti-SASS6 antibody.
 - Further validate the phenotype by immunofluorescence staining for centriolar markers to observe the loss of centrioles.

Immunofluorescence Staining of SASS6 and Centriolar Markers

This protocol describes the visualization of SASS6 and other centriolar proteins within cells using immunofluorescence microscopy.[\[6\]](#)[\[9\]](#)[\[12\]](#)[\[19\]](#)

Objective: To determine the subcellular localization of SASS6 and its colocalization with other centriolar components.

Materials:

- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
- Permeabilization buffer: 0.1% Triton X-100 in PBS
- Blocking buffer: 5% bovine serum albumin (BSA) in PBS with 0.1% Triton X-100
- Primary antibodies (e.g., rabbit anti-SASS6, mouse anti-gamma-tubulin, human anti-centrin)
- Fluorophore-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Mounting medium

Procedure:

- Cell Preparation:
 - Plate cells on sterile glass coverslips in a petri dish and grow to the desired confluency.
- Fixation:
 - Wash the cells briefly with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
 - Wash three times with PBS.

- Permeabilization:
 - If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash three times with PBS.
- Blocking:
 - Incubate the cells in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibodies in blocking buffer.
 - Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
 - Wash three times with PBS.
- Secondary Antibody Incubation:
 - Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.
 - Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
 - Wash three times with PBS.
- Nuclear Staining and Mounting:
 - Incubate with DAPI solution for 5 minutes.
 - Wash twice with PBS.
 - Mount the coverslips onto glass slides using mounting medium.
- Imaging:

- Visualize the stained cells using a fluorescence or confocal microscope.

In Vitro Kinase Assay for PLK4-mediated Phosphorylation of STIL

This protocol details an in vitro assay to assess the phosphorylation of STIL by PLK4, a key step in SASS6 recruitment.[\[16\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Objective: To determine if PLK4 can directly phosphorylate STIL in vitro.

Materials:

- Recombinant purified PLK4 (wild-type and kinase-dead mutant)
- Recombinant purified STIL fragment (containing the STAN domain)
- Kinase buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT)
- [γ -³²P]ATP
- SDS-PAGE gels and electrophoresis apparatus
- Phosphorimager or autoradiography film

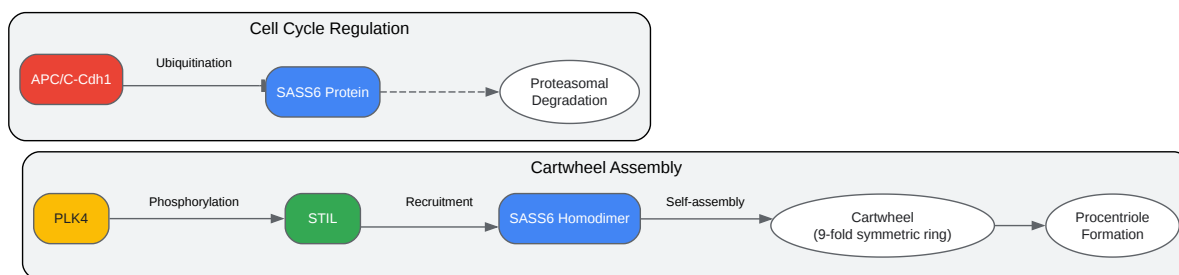
Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, combine the kinase buffer, recombinant PLK4 (wild-type or kinase-dead), and the recombinant STIL substrate.
 - Initiate the reaction by adding [γ -³²P]ATP.
 - Incubate the reaction mixture at 30°C for 30 minutes.
- Reaction Termination:
 - Stop the reaction by adding SDS-PAGE loading buffer.

- Boil the samples for 5 minutes.
- SDS-PAGE and Autoradiography:
 - Separate the reaction products by SDS-PAGE.
 - Dry the gel.
 - Expose the dried gel to a phosphorimager screen or autoradiography film to detect the incorporation of ^{32}P into the STIL fragment.
- Analysis:
 - A band corresponding to the molecular weight of the STIL fragment will indicate that it has been phosphorylated by PLK4. The kinase-dead PLK4 serves as a negative control.

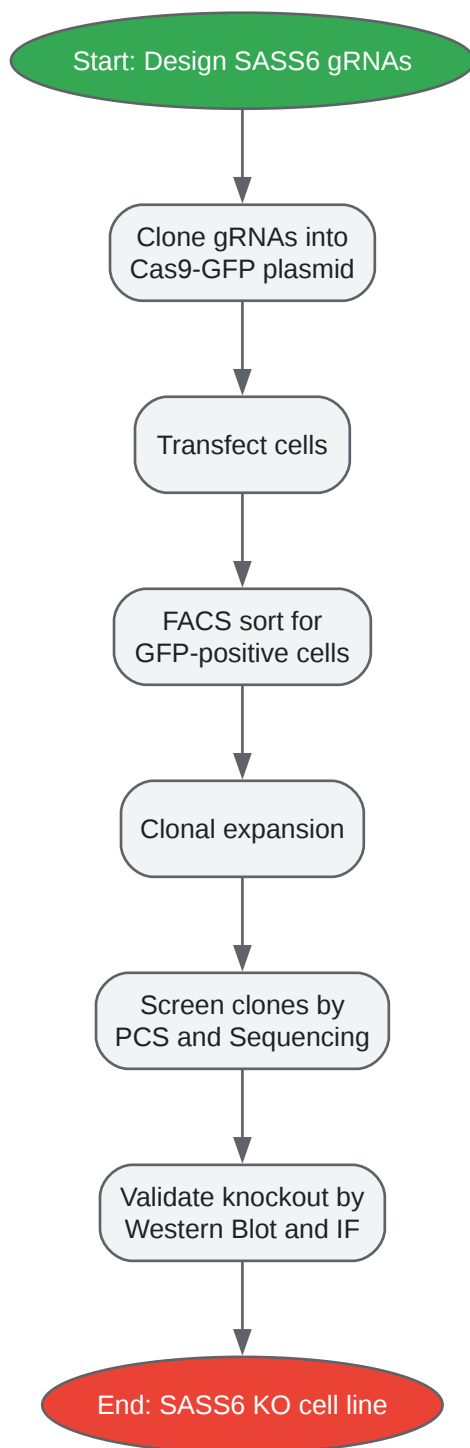
Visualizing the Central Dogma of Centriole Biogenesis: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involving SASS6, the following diagrams were generated using Graphviz (DOT language).



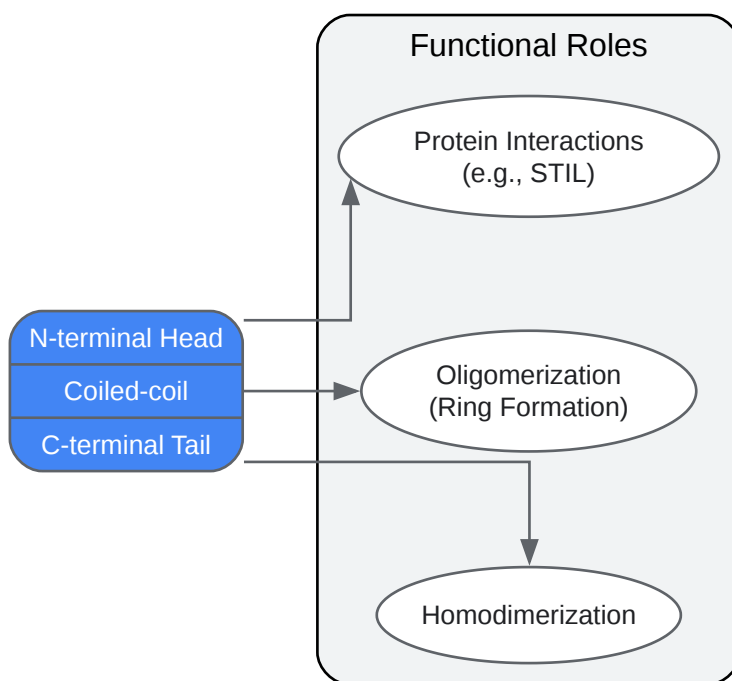
[Click to download full resolution via product page](#)

Caption: The SASS6 signaling pathway in centriole biogenesis.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for generating a SASS6 knockout cell line.



[Click to download full resolution via product page](#)

Caption: Relationship between SASS6 domain structure and function.

SASS6 in Disease and as a Therapeutic Target

Given its central role in cell division, it is not surprising that mutations in the SASS6 gene are associated with human disease. Autosomal recessive primary microcephaly, a neurodevelopmental disorder characterized by a small brain, has been linked to mutations in SASS6.^{[16][20][25][26][27]} These mutations often impair the protein's function, leading to defects in centriole duplication and subsequent problems in neurogenesis.

Furthermore, the dysregulation of SASS6 expression has been observed in various cancers.^{[12][13][28]} Overexpression of SASS6 can lead to centriole amplification, a hallmark of many tumors, which can contribute to genomic instability and aneuploidy.^{[8][29]} This makes SASS6 and the pathway it regulates a potential target for the development of novel anti-cancer therapies. Inhibiting SASS6 function could selectively kill cancer cells that are dependent on centriole amplification for their proliferation.

Conclusion and Future Directions

SASS6 stands as a pivotal protein in our understanding of centriole biogenesis and the establishment of cellular architecture. Its elegant self-assembly mechanism provides a compelling example of how protein structure dictates biological form and function. While significant progress has been made in elucidating the role of SASS6, many questions remain. A deeper understanding of the precise stoichiometry and kinetics of SASS6 assembly in vivo, the full repertoire of its interacting partners, and the upstream and downstream signaling pathways that impinge on its function will be critical areas for future research. The development of small molecule inhibitors of SASS6 self-assembly holds promise for therapeutic interventions in diseases driven by aberrant centriole number. The continued exploration of this master architect will undoubtedly reveal further secrets of the intricate world of cellular construction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Self-assembling SAS-6 Multimer Is a Core Centriole Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of HsSAS-6 assembly promoting centriole formation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for rapid protein depletion in *C. elegans* using auxin-inducible degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynthesis [biosynthesis.com]
- 5. De novo centriole formation in human cells is error-prone and does not require SAS-6 self-assembly | eLife [elifesciences.org]
- 6. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes [jove.com]
- 7. Protocol for auxin-inducible protein degradation in *C. elegans* using different auxins and TIR1-expressing strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]

- 9. Mouse SAS-6 is required for centriole formation in embryos and integrity in embryonic stem cells | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Interaction interface in the C-terminal parts of centriole proteins Sas6 and Ana2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Binding of STIL to Plk4 activates kinase activity to promote centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interaction interface in the C-terminal parts of centriole proteins Sas6 and Ana2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. infoscience.epfl.ch [infoscience.epfl.ch]
- 19. Mouse SAS-6 is required for centriole formation in embryos and integrity in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Plk4-dependent phosphorylation of STIL is required for centriole duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall | eLife [elifesciences.org]
- 24. researchgate.net [researchgate.net]
- 25. Measuring Protein Movement, Oligomerization State, and Protein-Protein Interaction in Arabidopsis Roots Using Scanning Fluorescence Correlation Spectroscopy (Scanning FCS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fluorescence Correlation Spectroscopy: A Tool to Study Protein Oligomerization and Aggregation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]

- 28. Protocol for auxin-inducible protein degradation in *C. elegans* using different auxins and TIR1-expressing strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. SASS6 SAS-6 centriolar assembly protein [*Homo sapiens* (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Architect of Nine: SASS6 and the Blueprint of Centriole Biogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608052#role-of-sass6-in-centriole-biogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com